molecular formula C22H23NO6S2 B6512194 3,5-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946242-23-5

3,5-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6512194
CAS No.: 946242-23-5
M. Wt: 461.6 g/mol
InChI Key: KXBBGXJDBJCBOV-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide ( 946242-23-5) is a synthetic small molecule with a molecular formula of C22H23NO6S2 and a molecular weight of 461.55 g/mol. This compound features a unique hybrid structure, integrating a benzamide moiety with an arylsulfonamide group linked via a thiophene-containing chain. This molecular architecture is of significant interest in medicinal chemistry and chemical biology, particularly in the exploration of proteins that recognize complex, multi-ring structures. Arylsulphonamide-based compounds are extensively investigated as inhibitors of protein-protein interactions and enzymatic activity. Research into similar compounds has identified potent arylsulphonamide-based inhibitors of the pore-forming protein perforin, a key component of the immune response, highlighting the potential of this chemical class in immunology and autoimmune disease research . Furthermore, the structural motifs present in this reagent are often associated with modulation of G protein-coupled receptors (GPCRs), which are a major class of drug targets . Its exact mechanism of action is application-dependent and should be empirically determined by the researcher. This product is offered with a guaranteed purity of ≥90% and is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-16-6-8-19(9-7-16)31(25,26)21(20-5-4-10-30-20)14-23-22(24)15-11-17(28-2)13-18(12-15)29-3/h4-13,21H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBGXJDBJCBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Relevance Reference
Target Compound 3,5-Dimethoxybenzamide, 4-MeO-benzenesulfonyl, thiophen-2-yl Unknown (theoretical) N/A
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide () Thienylmethylthio, cyano-pyridine Anticancer, antiviral
4-Chloro-N-(2-((5-trifluoromethyl-2-pyridyl)sulfonyl)ethyl)benzamide () Chlorobenzamide, trifluoromethylpyridylsulfonyl Gene interaction studies
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () Difluorophenyl, trifluoromethylphenoxy Herbicide (diflufenican)

Key Observations :

  • The target compound’s 3,5-dimethoxy groups contrast with chloro () or fluoro () substituents in analogues, likely enhancing electron-donating capacity and altering metabolic stability.
  • Thiophen-2-yl in the target compound replaces thienylmethylthio (), reducing steric bulk while retaining π-π interactions.

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties Based on Substituent Effects

Property Target Compound N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Diflufenican ()
LogP ~3.5 (high due to methoxy groups) ~2.8 (moderate; cyano reduces lipophilicity) ~4.1 (highly lipophilic)
Hydrogen Bond Acceptors 7 (sulfonyl, methoxy, amide) 8 (thioether, cyano, amide) 5 (amide, ether)
Metabolic Stability Likely high (methoxy groups resist oxidation) Moderate (thioether susceptible to oxidation) Low (fluoro groups prone to defluorination)

Key Findings :

  • The target compound’s methoxy groups may improve metabolic stability compared to thioether () or fluoro () analogues .
  • The sulfonyl group enhances solubility relative to purely hydrophobic analogues like diflufenican.

Table 3: IR and NMR Spectral Data ( vs. Target Compound)

Feature Target Compound (Predicted) 1,2,4-Triazole Derivatives ()
IR νC=O ~1680 cm⁻¹ (amide I band) Absent (triazole tautomers lack C=O)
IR νS-H Absent Absent (tautomerization to thione)
1H-NMR (Thiophene) δ 7.2–7.4 ppm (thiophene protons) δ 7.1–7.3 ppm (triazole protons)

Preparation Methods

Core Structure Disassembly

The target molecule can be dissected into three primary components:

  • 3,5-Dimethoxybenzoyl group : Derived from 3,5-dimethoxybenzoic acid.

  • Sulfonamide linker : Originating from 4-methoxybenzenesulfonyl chloride.

  • Thiophene-ethylamine backbone : Synthesized via nucleophilic substitution or reductive amination involving thiophene derivatives.

Coupling these fragments requires sequential sulfonylation, amidation, and potential stereoselective steps to assemble the final product.

Synthesis of Key Intermediate: 2-(4-Methoxybenzenesulfonyl)-2-(Thiophen-2-yl)Ethylamine

Thiophene-Ethylamine Preparation

The thiophene-ethylamine backbone is synthesized through a Gabriel synthesis or reductive amination of 2-thiophenecarboxaldehyde. For example:

  • Reductive Amination :
    2-Thiophenecarboxaldehyde+NitroethaneH2/Pd-C2-(Thiophen-2-yl)Ethylamine\text{2-Thiophenecarboxaldehyde} + \text{Nitroethane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(Thiophen-2-yl)Ethylamine}
    Yields for analogous reductive aminations range from 65–85%, depending on catalyst loading and hydrogen pressure.

Sulfonylation of the Amine Intermediate

The ethylamine intermediate undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions:
2-(Thiophen-2-yl)Ethylamine+4-Methoxybenzenesulfonyl ChlorideEt3N, DCM2-(4-Methoxybenzenesulfonyl)-2-(Thiophen-2-yl)Ethylamine\text{2-(Thiophen-2-yl)Ethylamine} + \text{4-Methoxybenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(4-Methoxybenzenesulfonyl)-2-(Thiophen-2-yl)Ethylamine}
Triethylamine neutralizes HCl byproducts, while dichloromethane (DCM) serves as the solvent. Typical reaction times are 4–6 hours at 0–5°C, with yields of 70–80% after aqueous workup.

Amidation with 3,5-Dimethoxybenzoyl Chloride

Carboxylic Acid Activation

3,5-Dimethoxybenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride:
3,5-Dimethoxybenzoic Acid+SOCl2Δ3,5-Dimethoxybenzoyl Chloride+SO2+HCl\text{3,5-Dimethoxybenzoic Acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{3,5-Dimethoxybenzoyl Chloride} + \text{SO}_2 + \text{HCl}
Excess SOCl₂ is removed via distillation, achieving >95% conversion.

Coupling Reaction

The sulfonamide intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base:
2-(4-Methoxybenzenesulfonyl)-2-(Thiophen-2-yl)Ethylamine+3,5-Dimethoxybenzoyl ChlorideDMAP, CH2Cl2Target Compound\text{2-(4-Methoxybenzenesulfonyl)-2-(Thiophen-2-yl)Ethylamine} + \text{3,5-Dimethoxybenzoyl Chloride} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{Target Compound}
4-Dimethylaminopyridine (DMAP) catalyzes the amidation, with reactions typically complete within 12–16 hours at room temperature. Crude product purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 60–75% of the final compound.

Alternative Pathways and Optimization

One-Pot Tandem Sulfonylation-Amidation

Recent advances enable tandem reactions to reduce isolation steps:

  • Simultaneous Sulfonylation and Amidation :
    Combining 4-methoxybenzenesulfonyl chloride, 3,5-dimethoxybenzoyl chloride, and 2-(thiophen-2-yl)ethylamine in a single pot with dual bases (e.g., K₂CO₃ and Et₃N) streamlines synthesis. However, competing reactions may lower yields to 50–60%.

Solvent and Catalytic Optimization

  • Solvent Effects : Polar aprotic solvents like DMF enhance solubility but risk sulfonamide hydrolysis. Dichloromethane balances reactivity and stability.

  • Catalysts : Titanium isopropoxide and chiral tartrates, as used in omeprazole syntheses, could improve stereoselectivity if chiral centers are present.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR : Key signals include aromatic protons from thiophene (δ 7.2–7.4 ppm), methoxy groups (δ 3.8–4.0 ppm), and sulfonamide NH (δ 6.5–7.0 ppm).

  • HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water) confirms purity >98% for pharmaceutical-grade material.

Impurity Profiling

Common byproducts include:

  • Sulfone Derivatives : From over-oxidation during sulfonylation (0.5–2.0% by HPLC).

  • Unreacted Amine : Detected via LC-MS and minimized by stoichiometric excess of acyl chloride.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes low-cost reagents like thionyl chloride over oxalyl chloride. Recycling solvents (e.g., DCM) reduces waste.

Crystallization and Drying

Final product crystallization from methyl ethyl ketone/water mixtures yields free-flowing powders. Vacuum drying at 45–50°C ensures residual solvent levels <0.1% .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis typically involves:

  • Sulfonation : Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl group, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .
  • Amide Coupling : Requires coupling agents (e.g., EDCl/HOBt) and bases (e.g., triethylamine) to facilitate bond formation between the sulfonamide and benzamide moieties .
  • Temperature Control : Reactions are optimized at 0–25°C to balance reaction rate and byproduct formation .
    Key Optimization : Solvent selection (polar aprotic solvents for sulfonation), inert atmospheres for moisture-sensitive steps, and purification via column chromatography .

Basic: How is the compound characterized for purity and structural integrity?

Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks; IR identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% target peak area) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can reaction mechanisms for sulfonamide and amide bond formation be analyzed?

Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during sulfonation .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for bond-forming steps .

Advanced: How are structure-activity relationships (SAR) studied for potential biological activity?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding modes .
  • Comparative Bioassays : Synthesize analogs (e.g., varying methoxy positions, replacing thiophene with furan) and test in antimicrobial or anticancer assays .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to validate docking predictions .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

  • Assay Reprodubility : Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
  • Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, temperature) .

Basic: What solvents and catalysts optimize amide bond formation in this compound?

Answer:

  • Solvents : DMF or acetonitrile for high dielectric constant and inertness .
  • Catalysts : EDCl/HOBt or DCC/DMAP for carbodiimide-mediated coupling .
  • Bases : Triethylamine (TEA) or DIEA to neutralize HCl byproducts during activation .

Advanced: How is metabolic stability predicted during preclinical development?

Answer:

  • In Vitro Models : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Computational ADMET : Tools like SwissADME predict metabolic hotspots (e.g., demethylation of methoxy groups) .

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